molecular formula C15H13FN4O2S B2767996 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034518-69-7

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2767996
CAS No.: 2034518-69-7
M. Wt: 332.35
InChI Key: HUIPVYBXEZMDPI-UHFFFAOYSA-N
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Description

This chemical entity, 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, is a synthetic compound of significant interest in medicinal chemistry and pre-clinical research. Its molecular architecture incorporates a 1,2,3-triazole core linked to a fluorinated and methoxylated benzamide, a structural motif found in compounds targeting various biological pathways . The integration of the thiophene and triazole heterocycles is a strategy often employed in drug discovery to optimize molecular interactions with biological targets and to fine-tune pharmacokinetic properties . Research into analogues featuring similar benzamide and triazole components has indicated potential for modulating central nervous system (CNS) receptors . As such, this compound presents a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the study of neurological disorders and receptor pharmacology. It is intended for use in established in vitro and in vivo research models to further explore its specific mechanism of action and pharmacological profile. This product is strictly for professional laboratory research use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-22-13-5-4-10(7-12(13)16)15(21)17-8-11-9-20(19-18-11)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIPVYBXEZMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that can be explored for drug development.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity Against Leukemia Cells

Several triazole-containing benzamide analogs exhibit potent cytotoxicity. For instance:

  • N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide demonstrated the lowest IC₅₀ value among tested compounds, attributed to its ability to induce apoptosis via DNA damage .
  • 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid and 3-{1-N-(5-Hydroxy-naphth-1-yl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid showed IC₅₀ values of 2.5 and 3.5 μM, respectively, against HL-60 leukemia cells—5–7 times more potent than betulinic acid alone .
  • (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate also achieved IC₅₀ values of 2.5–3.5 μM against HL-60 cells .

Key Insight : The triazole ring enhances cytotoxicity, but substituents like thiophene (in the target compound) or fluorobenzyl (in analogs) modulate potency. Thiophene’s electron-rich π-system may improve target binding compared to purely aromatic substituents .

Physicochemical Properties

Melting points and solubility data from phthalimide-triazole analogs () highlight substituent effects:

Compound ID Substituent(s) Melting Point (°C) Yield (%)
6j 2,4-Difluorophenyl 72–74 50
6k 2,6-Difluorophenyl 71–73 43
6m 4-Trifluoromethylphenyl 216–218 62
6n 2-Fluorophenyl 107–109 78

The higher melting point of 6m (216–218°C) correlates with its trifluoromethyl group, which increases molecular rigidity and crystallinity. The target compound’s thiophene substituent may reduce melting points compared to fluorinated analogs due to reduced polarity .

Antifungal Activity

Triazole-sulfonamide derivatives () with bulky substituents exhibit notable antifungal activity:

  • 4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36a) and 4-amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36c) showed potent activity against fungal strains.
  • The dodecyl chain in 36a enhances lipophilicity, improving membrane penetration, while fluorinated benzyl groups in 36c balance polarity and target affinity.

Comparison : The target compound’s thiophene group may offer similar lipophilicity to dodecyl chains but with improved stereoelectronic properties for target binding .

Anti-Inflammatory and Antioxidant Potential

(Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones () demonstrated dual anti-inflammatory and antioxidant activities. Substituents on the benzylidene group (e.g., electron-withdrawing groups like nitro) enhanced activity. The target compound’s methoxy group (electron-donating) and fluorine (electron-withdrawing) could similarly modulate reactive oxygen species (ROS) scavenging .

Biological Activity

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A fluorine atom at the 3-position of the benzene ring.
  • A methoxy group at the 4-position.
  • A triazole ring linked to a thiophene moiety.

The molecular formula is C15H16FN4O2SC_{15}H_{16}FN_{4}O_{2}S with a molecular weight of approximately 334.37 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds with triazole rings exhibit significant antimicrobial activity. For instance, research has shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of cell signaling pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Triazole-containing compounds are known to act as inhibitors of various enzymes, including those involved in metabolic pathways. Preliminary data suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Receptor Binding : It may bind to receptors involved in cell signaling, altering downstream effects.
  • Enzyme Modulation : By inhibiting key enzymes, it could disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-fluoro-4-methoxy-N-(1-(thiophen-3-yl)cyclopentyl)benzamideSimilar fluorine and methoxy groupsModerate antimicrobial activity
3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamideDifferent substituents on benzamide corePotential anticancer properties

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Cancer Cell Apoptosis : A recent investigation highlighted that a related triazole compound induced apoptosis in breast cancer cells via caspase activation. The study found that treatment led to significant reductions in cell viability, supporting further exploration of this compound's therapeutic potential.

Q & A

Q. Key Challenges :

  • Yield Optimization : Temperature (60–80°C) and solvent choice (DMF or acetonitrile) significantly impact reaction efficiency .
  • Purification : Chromatography (TLC/HPLC) is critical due to byproducts from triazole formation .

Advanced: How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?

Answer:
Contradictions may arise due to:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time.
  • Off-Target Effects : Use isoform-specific kinase inhibitors (e.g., staurosporine for PKC isoforms) to validate selectivity .
  • Structural Analogues : Compare with derivatives lacking the thiophene or triazole moieties to identify SAR trends .

Q. Methodology :

  • Dose-Response Curves : Generate IC50 values under standardized conditions (pH 7.4, 37°C).
  • Molecular Docking : Validate binding poses in ATP-binding pockets using AutoDock Vina (e.g., thiophene’s π-π interactions with kinase residues) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (triazole protons), δ 6.8–7.5 ppm (thiophene/aromatic protons), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR : Carbonyl signals at ~168 ppm (amide) and 160–165 ppm (triazole carbons) .
  • IR : Stretching at 1650–1700 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (N-H) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 386.1 (calculated: 386.09) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use QikProp (Schrödinger) to predict:
    • LogP : Target <3.5 to enhance solubility.
    • BBB Permeability : Reduce polar surface area (<90 Ų) by modifying methoxy or fluorine substituents .
  • Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) using StarDrop’s P450 Module. Fluorine substitution at C3 reduces oxidative metabolism .

Q. Validation :

  • In Vitro Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM) with predicted values .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis of the amide bond .

Advanced: How to design analogs to improve target binding while minimizing cytotoxicity?

Answer:

  • Scaffold Hopping : Replace thiophene with furan or pyrrole to alter electronic properties .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to enhance binding affinity .
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells to compare parent compound and analogs. EC50 >10 μM indicates acceptable safety .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported: 8–16 μg/mL for related triazole-benzamides) .
  • Anti-Inflammatory Assays : Inhibit COX-2 in LPS-stimulated RAW264.7 macrophages (IC50 ~5–10 μM) .
  • Kinase Inhibition : ADP-Glo™ Kinase Assay for EGFR or VEGFR2 .

Advanced: How to address solubility issues in in vivo studies?

Answer:

  • Formulation Strategies :
    • Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance aqueous solubility.
    • Nanoemulsions (particle size <200 nm) for IV administration .
  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .

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